"sodium lactobionate chemical properties and structure"
"sodium lactobionate chemical properties and structure"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and analysis of sodium lactobionate (B10762962). The information is intended to support research, development, and quality control activities involving this versatile excipient.
Chemical and Physical Properties
Sodium lactobionate is the sodium salt of lactobionic acid, a disaccharide formed from gluconic acid and galactose.[1] It is a white to off-white crystalline powder.[2][3] This compound is valued in the pharmaceutical industry for its functions as a stabilizer, antioxidant, and formulation excipient.[1][]
Physicochemical Properties
A summary of the key physicochemical properties of sodium lactobionate is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₁NaO₁₂ (anhydrous) | [5] |
| Molecular Weight | 380.28 g/mol (anhydrous) | [5] |
| Appearance | White to pale yellow crystalline powder | [2][3][6] |
| Melting Point | Approximately 125 °C with decomposition | [2][3][6] |
| Specific Optical Rotation | +23.0° to +29.0° (anhydrous substance) | [2][3] |
| pKa | 3.8 (for lactobionic acid) | [7] |
Solubility
The solubility of sodium lactobionate in various solvents is summarized in Table 2. Quantitative data for solubility is not widely available in the literature; therefore, descriptive terms from pharmacopeial monographs are provided.
| Solvent | Solubility | References |
| Water | Freely soluble | [1][2][3][6] |
| Glacial Acetic Acid | Slightly soluble | [2][3][6] |
| Anhydrous Ethanol (B145695) | Slightly soluble | [2][3][6] |
| Methanol (B129727) | Slightly soluble | [2][3][6] |
| Acetone | Nearly insoluble | [8] |
| Ether | Nearly insoluble | [8] |
Chemical Structure
The chemical structure of sodium lactobionate consists of a galactose moiety linked to a gluconate moiety via an ether bond. The sodium ion is associated with the carboxylate group of the gluconic acid.
Caption: Chemical structure of Sodium Lactobionate.
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of sodium lactobionate.
Synthesis of Sodium Lactobionate from Lactose (B1674315)
This protocol describes the catalytic oxidation of lactose to produce sodium lactobionate.[5]
Materials:
-
Lactose
-
Distilled water
-
0.5% Au/ZnO catalyst
-
1N Sodium Hydroxide (B78521) (NaOH) solution
-
Methanol
Procedure:
-
Dissolve 9 kg of lactose in 90 L of distilled water in a suitable reaction vessel.
-
Add the 0.5% Au/ZnO catalyst to the lactose solution.
-
Mechanically stir the mixture and introduce oxygen into the reactor.
-
Maintain the reaction at a normal pressure and a temperature of 85°C.
-
Continuously monitor the pH and maintain it at 10 by the controlled addition of 1N NaOH solution.
-
After 10 hours, stop the reaction.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate by evaporation.
-
Add methanol to the concentrated solution to induce crystallization.
-
Cool the solution to 5°C to complete the crystallization process.
-
Collect the sodium lactobionate crystals by filtration.
Purification of Sodium Lactobionate
The following protocols describe common methods for the purification of lactobionic acid and its salts.[9][10]
-
Dissolve the crude sodium lactobionate in a minimal amount of water.
-
With vigorous stirring, add cold 96% (v/v) ethanol to the solution to reach a final ethanol concentration of 70-96% (v/v).
-
Continue stirring to allow for complete precipitation.
-
Collect the precipitated sodium lactobionate by centrifugation or filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum.
This method is used to convert sodium lactobionate to lactobionic acid, which can then be re-neutralized to form a highly purified sodium salt.[7][11]
-
Prepare a strong acid cation exchange resin (e.g., Amberlite™ FPC23 H) by washing with deionized water, followed by treatment with 5% hydrochloric acid to convert it to the H⁺ form. Wash with deionized water until the eluate is neutral.
-
Pack the resin into a chromatography column.
-
Dissolve the sodium lactobionate sample in deionized water.
-
Load the sample onto the column at a controlled flow rate.
-
Elute the column with deionized water. The eluate will be a solution of lactobionic acid.
-
The lactobionic acid solution can be carefully neutralized with a high-purity sodium hydroxide solution to yield pure sodium lactobionate.
Analytical Methods
This method is suitable for determining the purity of lactobionic acid and its salts.[10]
-
Column: Aminex HPX-87C carbohydrate column or a suitable reverse-phase C18 column.
-
Mobile Phase: 0.450 mM Sulphuric acid in water.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 75°C.[10]
-
Detector: Refractive Index (RI).
-
Sample Preparation: Dissolve the sample in deionized water, and centrifuge or filter through a 0.45 µm filter before injection.
A qualitative method for the identification of sodium lactobionate.[2][3]
-
Plate: TLC silica (B1680970) gel plate.
-
Mobile Phase: A mixture of concentrated ammonia, ethyl acetate, water, and methanol.
-
Application: 5 µL of a 10 mg/mL solution in water.
-
Development: Over 3/4 of the plate.
-
Detection: Spray with an ammonium (B1175870) molybdate (B1676688) solution and heat at 110°C for 15 minutes. The principal spot should correspond in position and color to a reference standard.
Workflow and Signaling Pathways
As an excipient, sodium lactobionate does not have a direct signaling pathway. Instead, its utility can be visualized through its synthesis and purification workflow, which is critical for ensuring its quality in drug formulations.
Caption: Workflow for the synthesis and purification of sodium lactobionate.
References
- 1. Lactobionic acid - Wikipedia [en.wikipedia.org]
- 2. Lactobionic Acid N Sodium Lactobionate Manufacturer Exporter [anniechemie.com]
- 3. Lactobionic Acid n Sodium Lactobionate Manufacturers [aakashmanthanindustries.com]
- 5. CN102875612A - Method for preparing lactobionic acid and lactobinate through catalytic oxidation - Google Patents [patents.google.com]
- 6. Lactobionic Acid BP n Commercial Pure Manufacturers [lactobionicacid.com]
- 7. RU2603195C1 - Method of producing lactobionic acid - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Downstream Approach Routes for the Purification and Recovery of Lactobionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
